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molecular formula C11H14O2 B2415729 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 16821-32-2

6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No. B2415729
M. Wt: 178.231
InChI Key: IVSJZMUJOFGIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06610714B2

Procedure details

6-Methoxytetralone (10 g, 0.057 mol) was mixed with 150 ml of dry ethanol and sodium borohydride (1.2 eq) was added by portions to the stirred mixture. The reaction mixture was left to stir at ambient temperature for 15 h. The reaction mixture was then concentrated by rotary evaporation, mixed with 100 ml of water and heated for 1 h at 45° C.. The resulting mixture was extracted into diethyl ether (3×80 ml). Combined organic extract was dried over Na2SO4 and concentrated by rotary evaporation to give 10.39 g of yellow oil which was used in the next step without additional purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[CH2:8][CH2:7][CH2:6]2.[BH4-].[Na+]>C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]([OH:13])[CH2:8][CH2:7][CH2:6]2 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C=C2CCCC(C2=CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added by portions to the stirred mixture
WAIT
Type
WAIT
Details
The reaction mixture was left
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated by rotary evaporation
ADDITION
Type
ADDITION
Details
mixed with 100 ml of water
TEMPERATURE
Type
TEMPERATURE
Details
heated for 1 h at 45° C.
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted into diethyl ether (3×80 ml)
EXTRACTION
Type
EXTRACTION
Details
Combined organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COC=1C=C2CCCC(C2=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.39 g
YIELD: CALCULATEDPERCENTYIELD 102.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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